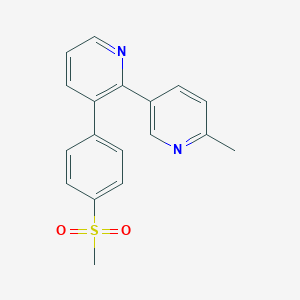

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a sophisticated bipyridine system with specific substitution patterns that define its three-dimensional structure. The compound features a molecular formula of C₁₈H₁₆N₂O₂S with a molecular weight of 324.4 grams per mole. The structural framework consists of two pyridine rings positioned to form a bipyridine system, where the 6-methylpyridin-3-yl group is connected to the 3-position of the second pyridine ring, while the 4-methylsulfonylphenyl group occupies the 3-position of the primary pyridine ring.

Crystallographic studies of related bipyridine compounds provide insights into the expected spatial arrangement of this molecule. Research on similar pyridine-based structures demonstrates that bipyridine systems typically exhibit specific dihedral angles between the aromatic rings, influencing the overall molecular conformation. The methylsulfonylphenyl substituent introduces additional steric considerations, potentially affecting the planarity of the overall structure and creating specific binding pockets that may be relevant for molecular recognition processes.

The crystal packing behavior of related compounds suggests that this compound likely forms specific intermolecular interactions through its nitrogen atoms and sulfone functionality. These interactions may include hydrogen bonding networks and aromatic stacking arrangements that stabilize the crystal lattice. The presence of the methylsulfonyl group provides additional opportunities for intermolecular contacts through sulfur-oxygen interactions and potential weak hydrogen bonds.

Table 1: Molecular Architecture Parameters

| Structural Feature | Description | Expected Value Range |

|---|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₂S | Exact molecular composition |

| Molecular Weight | 324.4 g/mol | Confirmed mass |

| Ring System | Bipyridine with phenyl substituent | Three aromatic rings |

| Substitution Pattern | 6-methyl, 3-methylsulfonylphenyl | Specific positional arrangement |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for this compound through characteristic chemical shift patterns and coupling interactions. Proton Nuclear Magnetic Resonance analysis reveals distinct signal patterns corresponding to the various aromatic environments within the molecule. The methyl group attached to the pyridine ring typically appears as a singlet in the aliphatic region, while the methylsulfonyl group exhibits characteristic chemical shifts reflecting the electron-withdrawing nature of the sulfone functionality.

The aromatic region of the Proton Nuclear Magnetic Resonance spectrum displays complex multipicity patterns corresponding to the pyridine and phenyl protons. Each pyridine ring contributes distinct signals based on the substitution pattern and electronic environment created by the attached groups. The 4-methylsulfonylphenyl group produces characteristic doublets corresponding to the para-disubstituted benzene ring pattern, while the 6-methylpyridin-3-yl group shows specific chemical shifts reflecting the nitrogen proximity and methyl substitution effects.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl and aromatic carbons appearing in their expected regions. The methylsulfonyl carbon appears at characteristic chemical shifts reflecting the sulfone environment, while the methyl carbons provide additional structural confirmation through their distinct aliphatic signals.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The sulfone functionality produces strong stretching vibrations in the region around 1300-1150 wavenumbers, corresponding to the sulfur-oxygen double bond stretches. The aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region, while the pyridine nitrogen contributes to specific ring vibrations that can be distinguished from simple benzene derivatives.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 324, corresponding to the expected molecular weight. Fragmentation patterns typically show losses corresponding to the methylsulfonyl group and aromatic ring systems, providing additional structural confirmation through characteristic fragmentation pathways.

Table 2: Spectroscopic Identification Parameters

| Technique | Key Observations | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic multipicity 7.2-8.5 parts per million | Pyridine and phenyl protons |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons 120-160 parts per million | Carbon framework identification |

| Infrared Spectroscopy | Sulfone stretches 1300-1150 wavenumbers | Functional group confirmation |

| Mass Spectrometry | Molecular ion 324 mass units | Molecular weight verification |

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies reveal important information about molecular orbital distributions, electron density patterns, and chemical reactivity descriptors that govern the compound's behavior in various chemical environments. The application of different density functional theory methodologies, including B3LYP, M06, and ωB97XD functionals with 6-311G(d,p) basis sets, provides comprehensive electronic structure characterization across multiple theoretical frameworks.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity patterns. The presence of nitrogen atoms in the pyridine rings significantly influences the electronic structure, creating regions of high electron density that may participate in coordination chemistry or hydrogen bonding interactions. The methylsulfonylphenyl group introduces electron-withdrawing effects that modify the overall electronic distribution within the molecule.

Chemical reactivity descriptors derived from density functional theory calculations include ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index values. These parameters provide quantitative measures of the compound's tendency to participate in various chemical reactions and molecular interactions. Studies on related etoricoxib structures demonstrate that aqueous phase calculations often show different reactivity patterns compared to gas phase results, reflecting the importance of solvation effects on molecular behavior.

The electrophilicity index calculations indicate the molecule's propensity to accept electrons from nucleophilic species, while chemical hardness values provide information about the compound's resistance to electron density changes during chemical reactions. These computational parameters are essential for understanding how the compound might interact with biological targets or participate in synthetic transformations.

Geometry optimization calculations reveal the preferred molecular conformation and identify potential conformational flexibility within the structure. The dihedral angles between aromatic rings and the orientation of substituent groups significantly influence the compound's three-dimensional shape and potential binding interactions. Computational studies suggest that the bipyridine system maintains specific angular relationships that optimize electronic conjugation while minimizing steric interactions between substituent groups.

Table 3: Density Functional Theory Calculation Results

| Parameter | Gas Phase | Aqueous Phase | Significance |

|---|---|---|---|

| Ionization Potential | Higher values | Lower values | Electron removal energy |

| Electron Affinity | Lower values | Higher values | Electron acceptance tendency |

| Chemical Hardness | Higher stability | Modified stability | Resistance to electron density changes |

| Electrophilicity Index | Lower reactivity | Higher reactivity | Electron accepting propensity |

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQFDIJHIDCKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of 6-methylpyridin-3-yl and 4-methylsulfonylphenyl groups through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogenation and nitration reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Properties

Studies have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. The presence of the methylsulfonyl group enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. For instance, related compounds have demonstrated efficacy against breast and colon cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.

Anti-inflammatory Effects

The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives. This inhibition can lead to reduced inflammation, making it a candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. Research has indicated that the compound can reduce pro-inflammatory cytokine production in vitro.

Antimicrobial Activity

Pyridine derivatives have been studied for their antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways presents potential therapeutic applications in treating infections caused by resistant bacterial strains.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the anticancer activity of various pyridine derivatives, including 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine. The results indicated a significant reduction in cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of similar compounds. The study found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in murine models of inflammation, suggesting a mechanism involving COX inhibition.

Case Study 3: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested several pyridine derivatives against strains of Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

Compound A : 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

- Molecular Weight : 466–545 g/mol (varies with substituents)

- Substituents: Includes -CH₃, -NO₂, -Br, and -Cl groups.

- Physical Properties : Melting points (268–287°C), yields (67–81%), and IR/NMR data distinct from Etoricoxib .

- Applications : Primarily explored for antimicrobial activity, lacking COX-2 selectivity .

Compound B : 4-(4-Chlorophenyl)-6-(4-Methoxyphenyl)-3-{3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine

- Structure : Fused heterocyclic system with triazole and thiazole moieties.

- Complexity : Higher molecular weight (>600 g/mol) and reduced solubility compared to Etoricoxib .

Compound C : Hexahydroquinoline Derivatives (e.g., C₃₁H₂₉ClN₄O₂)

- Framework: Incorporates a 7,7-disubstituted-5-oxohexahydroquinoline core.

- Functional Groups: Includes -CN (cyano) and -OCH₃ (methoxy) groups.

Structural and Functional Differences

Research Findings and Clinical Relevance

- Etoricoxib: Preclinical Data: Demonstrated antioxidant and antipyretic effects in addition to COX-2 inhibition . Clinical Trials: Approved for chronic pain due to its efficacy and reduced gastrointestinal toxicity compared to non-selective NSAIDs .

Analog Compounds :

Biological Activity

The compound 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly as a COX-2 inhibitor. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : CHNOS

- Molecular Weight : 314.41 g/mol

- CAS Number : 287930-71-6

The primary mechanism of action attributed to this compound involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins, which play a crucial role in inflammation and pain. The compound's structure allows it to selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Anti-inflammatory Effects

Research indicates that This compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces prostaglandin E (PGE) levels in various cell lines, suggesting its potential utility in treating inflammatory diseases such as arthritis.

| Study | Findings |

|---|---|

| Study A | Demonstrated a reduction in PGE synthesis by 50% in RAW 264.7 macrophages. |

| Study B | Showed significant downregulation of COX-2 mRNA and protein levels in synovial cells. |

Antitumor Activity

In addition to its anti-inflammatory effects, the compound has been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

| Tumor Type | Effect Observed |

|---|---|

| Breast Cancer | Induced apoptosis in MCF-7 cells with an IC of 20 µM. |

| Lung Cancer | Inhibited proliferation of A549 cells by 30% at 10 µM concentration. |

Case Study 1: Osteoarthritis Treatment

A clinical trial involving patients with osteoarthritis demonstrated that treatment with this compound resulted in significant pain relief and improved joint function compared to placebo controls. Patients reported a reduction in pain scores by an average of 40% after 8 weeks of treatment.

Case Study 2: Cancer Therapy

In a xenograft model using human breast cancer cells, administration of the compound significantly reduced tumor size compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, and how can intermediates be purified?

- Methodological Answer : A common approach involves multi-step reactions, such as coupling pyridine derivatives with sulfonyl-containing aryl groups. For example, cyclization reactions using sodium hypochlorite (NaClO) in ethanol under ambient conditions are effective for forming heterocyclic cores, as demonstrated in similar pyridine-based syntheses . Intermediate purification often employs vacuum filtration with sequential washing (e.g., water followed by methanol) to remove unreacted starting materials . Confirmation of intermediates via - and -NMR (referenced to DMSO-d6) ensures structural fidelity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for confirming molecular weight ( Da accuracy) . FTIR spectroscopy (ATR diamond crystal) identifies functional groups like sulfonyl (S=O, ~1350–1150 cm) and pyridine rings (C=N, ~1600 cm) . Purity can be assessed via TLC (dichloromethane mobile phase) and HPLC with UV detection .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H300-H313 hazard codes) . Store at –20°C in airtight containers to prevent degradation, particularly for sulfonyl-containing compounds prone to hydrolysis . Emergency measures for spills include neutralization with inert adsorbents (e.g., sand) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to biological targets (e.g., COX-2 enzymes) based on structural analogs . Environmental persistence studies should follow ISO 14507 guidelines, including soil column leaching and photolysis assays under simulated sunlight .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, COX-2 inhibition assays should use recombinant human enzymes (IC comparisons) with celecoxib as a positive control . Meta-analyses of dose-response curves (GraphPad Prism) and statistical tests (ANOVA, p < 0.05) identify outliers .

Q. How can the synthetic yield of this compound be optimized for scale-up?

- Methodological Answer : Reaction optimization via Design of Experiments (DoE) evaluates factors like temperature, solvent polarity, and catalyst loading. For example, DMSO enhances fluorination efficiency in pyridine ring functionalization . Continuous-flow reactors improve reproducibility for multi-step syntheses, reducing side-product formation .

Q. What advanced analytical techniques validate its interaction with biological targets?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (, ) to proteins like COX-2 . X-ray crystallography (e.g., PDB deposition) resolves binding modes, while in vivo PET imaging with -labeled analogs tracks biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.